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Compound of Interest

Compound Name: cis-9-Hexadecenol

Cat. No.: B146686

This technical guide provides a comprehensive overview of the spectroscopic data for (Z2)-9-
Hexadecen-1-ol, a significant long-chain fatty alcohol. The information is intended for
researchers, scientists, and professionals in drug development and related fields, offering a
centralized resource for its structural characterization. This document presents available
guantitative data in structured tables, details the experimental protocols for acquiring such
data, and includes visualizations of analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (Z)-9-Hexadecen-1-ol. While
experimental mass spectrometry and gas chromatography data are available, specific,
experimentally-derived NMR and IR spectra for this compound are not readily found in public
databases. Therefore, the NMR and IR data presented are based on characteristic chemical
shifts and absorption frequencies for its constituent functional groups.

Mass Spectrometry (Electron lonization)

Mass spectrometry of (Z2)-9-Hexadecen-1-ol, particularly using electron ionization (El), results
in fragmentation patterns that can be used for its identification. The data presented in Table 1 is
sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

Table 1. Key Mass Spectrometry (El) Peaks for (Z)-9-Hexadecen-1-ol
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Mass-to-Charge Ratio . . Putative Fragment
(miz) Relative Intensity (%) Assignment

55 100 C4H7+

41 95 C3H5+

69 70 C5H9+

83 60 C6H11+

97 50 C7H13+

67 48 C5H7+

81 45 C6H9+

43 42 C3H7+

95 40 C7H11+

109 25 C8H13+

222 5 [M-H20]+ (Loss of water)
240 <1 M+ (Molecular lon)

Gas Chromatography

The retention index is a useful parameter for the identification of compounds in gas
chromatography. The Van Den Dool and Kratz retention index for (Z)-9-Hexadecen-1-ol on a
polar column is available from the NIST database.[4]

Table 2. Gas Chromatography Retention Index for (Z)-9-Hexadecen-1-ol

Parameter Value Column Type

Van Den Dool and Kratz
. 2413 Polar
Retention Index

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Specific experimental NMR data for (Z)-9-Hexadecen-1-ol is not readily available. However, the
expected chemical shifts for the key protons and carbons can be predicted based on the known
ranges for similar chemical environments in other long-chain unsaturated alcohols.

Table 3: Predicted *H NMR Chemical Shifts for (Z)-9-Hexadecen-1-ol

Predicted Chemical Shift

Proton Assignment Multiplicity
(6, ppm)

H-1 (-CH20H) 3.64 Triplet

H-9, H-10 (-CH=CH-) 5.35 Multiplet

H-8, H-11 (-CH2-CH=) 2.01 Multiplet

H-2 (-CH2-CH20H) 1.56 Multiplet

H-1' (OH) Variable (typically 1-3) Singlet (broad)

Other -CHz- 1.2-1.4 Multiplet

H-16 (-CHs) 0.88 Triplet

Table 4: Predicted *3C NMR Chemical Shifts for (Z)-9-Hexadecen-1-ol

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (-CH20H) 62.9

C-9, C-10 (-CH=CH-) 129.9

C-8, C-11 (-CH2-CH=) 27.2

C-2 32.8

Other -CH2- 25.7-31.9

C-16 (-CHs) 14.1

Infrared (IR) Spectroscopy
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An experimental IR spectrum for (Z)-9-Hexadecen-1-ol is not readily available. The expected
characteristic absorption bands are listed in Table 5, based on the functional groups present in
the molecule.[5][6]

Table 5: Expected IR Absorption Bands for (Z)-9-Hexadecen-1-ol

Absorption Range

Functional Group Bond Vibration Intensity
(cm™)

O-H 3500 - 3200 Stretching (H-bonded)  Strong, Broad

C-H (alkene) 3100 - 3000 Stretching Medium

C-H (alkane) 3000 - 2850 Stretching Strong

C=C (cis) ~1655 Stretching Medium to Weak

C-0 1260 - 1050 Stretching Strong

=C-H ~720 Bending (out-of-plane)  Medium to Strong

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of long-
chain fatty alcohols like (Z2)-9-Hexadecen-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds.[7] For long-chain alcohols, derivatization is often employed to increase volatility.[8]

Sample Preparation and Derivatization:

» Dissolution: Accurately weigh approximately 1 mg of the (Z)-9-Hexadecen-1-ol sample and
dissolve it in 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

» Derivatization (optional but recommended): To a known volume of the sample solution, add a
derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS).
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e Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization
of the hydroxyl group to its trimethylsilyl (TMS) ether.

 Dilution: After cooling to room temperature, the derivatized sample may be further diluted if
necessary to fall within the linear range of the detector.

Instrumentation and Analysis:
e Injection: Inject 1 pL of the prepared sample into the GC-MS system.
e Gas Chromatograph (GC) Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um) is
commonly used.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Inlet Temperature: 250°C.

o Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a
rate of 10°C/min, and hold for 10 minutes.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds.

Sample Preparation:
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 Dissolution: Dissolve 5-10 mg of (Z)-9-Hexadecen-1-ol in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs). For 33C NMR, a more concentrated sample
(15-20 mg) may be beneficial.

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00
ppm).

o Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-64 scans.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more, depending on the sample concentration.
o Relaxation Delay: 2-5 seconds.

e 2D NMR (optional): For unambiguous assignments, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):
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e ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
e Background Spectrum: Record a background spectrum of the empty ATR crystal.

o Sample Application: Place a small drop of neat (Z)-9-Hexadecen-1-ol directly onto the ATR
crystal.

e Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a
range of 4000-400 cm~1,

Sample Preparation (Thin Film on Salt Plates):
o Salt Plates: Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Sample Application: Place a small drop of the neat liquid sample onto one plate and gently
press the second plate on top to create a thin film.

e Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire
the spectrum as described for ATR.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of (2)-9-
Hexadecen-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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